molecular formula C11H13NO3 B1347963 6,7-dimethoxy-3,4-dihydro-2H-isoquinolin-1-one CAS No. 493-49-2

6,7-dimethoxy-3,4-dihydro-2H-isoquinolin-1-one

Cat. No. B1347963
CAS RN: 493-49-2
M. Wt: 207.23 g/mol
InChI Key: MQKFSXLBPPCAGR-UHFFFAOYSA-N
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Description

6,7-Dimethoxy-3,4-dihydro-2H-isoquinolin-1-one is a chemical compound with the molecular formula C11H13NO3 . It is used as an organocatalyst in the chemoselective O-tert-butoxycarbonylation of phenols .


Synthesis Analysis

The synthesis of 6,7-Dimethoxy-3,4-dihydro-2H-isoquinolin-1-one involves the interaction of Mannich bases of the naphthalene series with 6,7-dimethoxy-3,4-dihydroisoquinoline in boiling ethanol or o-xylene . The product was obtained as colorless crystals .


Chemical Reactions Analysis

The compound undergoes a [4+2] cycloaddition reaction with o-quinone methides, leading to various polyaminals of heterocyclic series . The reaction results in the formation of 9,10-dimethoxy-12,13-dihydro-7aH,15H-naphtho[1’,2’:5,6][1,3]oxazino[2,3-a]isoquinolines .


Physical And Chemical Properties Analysis

The compound has a melting point of 175°C and a boiling point of 346.25°C (rough estimate) . Its density is approximately 1.1878 (rough estimate) and it has a refractive index of approximately 1.5100 (estimate) .

Scientific Research Applications

Summary of the Application

The compound “6,7-dimethoxy-3,4-dihydro-2H-isoquinolin-1-one” reacts with o-quinone methides, leading to the formation of products of heterocyclization .

Methods of Application or Experimental Procedures

The reaction involves condensing 6,7-dimethoxy-3,4-dihydroisoquinoline with 1-dimethylaminomethyl-2-naphthols . The obtained oxazino[2,3-a]isoquinolines are high-melting, thermostable crystalline substances, readily soluble in chloroform and ethyl acetate, and poorly soluble in water and lower alcohols .

Results or Outcomes

The main direction of fragmentation is retro-Diels–Alder reaction, leading to 6,7-dimethoxy-3,4-dihydroisoquinoline and corresponding o-quinone methide .

2. Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid

Summary of the Application

The compound “6,7-dimethoxy-3,4-dihydro-2H-isoquinolin-1-one” is used in the diastereoselective synthesis of (–)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid .

Methods of Application or Experimental Procedures

The synthesis involves a combination of two synthetic methods: the Petasis reaction and Pomeranz–Fritsch–Bobbitt cyclization . The diastereomeric morpholinone derivative formed in the Petasis reaction was further transformed into 1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid via Pomeranz–Fritsch–Bobbitt cyclization .

Results or Outcomes

The synthesis led to the formation of 1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid . This compound is an important building block for the synthesis of natural products and synthetic pharmaceuticals .

Safety And Hazards

The compound is classified under GHS07 for safety. The hazard statements include H302-H315-H319-H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing hands thoroughly after handling .

properties

IUPAC Name

6,7-dimethoxy-3,4-dihydro-2H-isoquinolin-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO3/c1-14-9-5-7-3-4-12-11(13)8(7)6-10(9)15-2/h5-6H,3-4H2,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQKFSXLBPPCAGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)CCNC2=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90346166
Record name 6,7-dimethoxy-3,4-dihydro-2H-isoquinolin-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90346166
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6,7-dimethoxy-3,4-dihydro-2H-isoquinolin-1-one

CAS RN

493-49-2
Record name Corydaldine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000493492
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6,7-dimethoxy-3,4-dihydro-2H-isoquinolin-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90346166
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CORYDALDINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4171CTO4KU
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
C Li, CC Zeng, LM Hu, FL Yang, SJ Yoo, RD Little - Electrochimica Acta, 2013 - Elsevier
The electrochemical oxidative functionalization of benzylic Csingle bondH bonds, mediated by a dual bromide ion/2,2,6,6-tetramethylpiperidinyl-N-oxyl (TEMPO) redox catalyst system …
Number of citations: 65 www.sciencedirect.com
A Moreau, A Couture, E Deniau, P Grandclaudon - 2005 - Wiley Online Library
An efficient methodology for the synthesis of isoindolo[1,2‐a]isoquinolones based on two Parham‐type cyclizations allowing the formation of the five‐ and six‐membered nitrogenated …
FA Davis, PK Mohanty - The Journal of Organic Chemistry, 2002 - ACS Publications
A concise enantioselective synthesis of (S)-(−)-xylopinine (1) is described involving the addition of the laterally lithiated derivative of o-tolunitrile of 16 to enantiopure sulfinimine (+)-14. …
Number of citations: 96 pubs.acs.org
Y Wang, D Wang, J Zhang, D Liu, Z Wang, D Meng - Phytochemistry, 2018 - Elsevier
The phytochemical study on Corydalis tomentella Franch, a traditional Chinese medicinal plant in Tibet, China, led to the isolation of six previously undescribed isoquinolines, including …
Number of citations: 15 www.sciencedirect.com
HH Chou - 2000 - ir.lib.ncu.edu.tw
(中) 在有機合成常常會被用到的就是保護基, 而Fmoc 是胺基的保護基其中的一種. 在傳統上, 它通常使用piperidine 或是morpholine 來去保護(deprotection), 但處理起來相當不易. 本篇我們…
Number of citations: 2 ir.lib.ncu.edu.tw

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